[(3-Bromo-5-methylphenyl)methyl](ethyl)amine
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Overview
Description
(3-Bromo-5-methylphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)methylamine typically involves the bromination of 3-methylbenzylamine followed by alkylation with ethylamine. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
On an industrial scale, the production of (3-Bromo-5-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used under ambient conditions.
Major Products
The major products formed from these reactions include substituted benzylamines, benzaldehydes, and benzoic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
(3-Bromo-5-methylphenyl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
(3-Bromo-5-methylphenyl)methylamine can be compared with other similar compounds such as:
(3-Chloro-5-methylphenyl)methylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(3-Bromo-5-methylphenyl)methylamine: Similar structure but with a methylamine group instead of ethylamine, affecting its chemical properties and uses.
Properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-4-8(2)5-10(11)6-9/h4-6,12H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFBIOJZWGSACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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